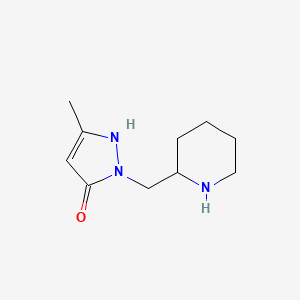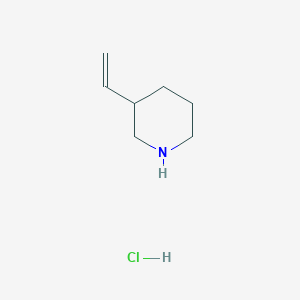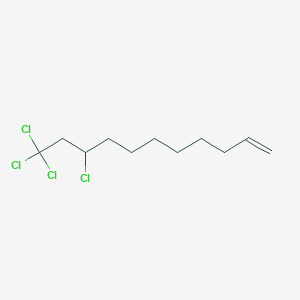
2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile
Vue d'ensemble
Description
“2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile” is a chemical compound that has been extensively studied. It is also known as 1-Methyl-3-trifluoromethyl-1H-pyrazole .
Synthesis Analysis
The synthesis of trifluoromethylated compounds is a significant area of research due to the importance of the CF3 group. A strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical has been reported .
Molecular Structure Analysis
The molecular structure of “2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile” is represented by the formula C7H6F3N3 .
Chemical Reactions Analysis
The trifluoromethylation of carbon-centered radical intermediates is a key process in the chemical reactions involving “2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile”. This process is part of the radical trifluoromethylation, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile” include a molecular weight of 179.14 g/mol . It is a liquid at room temperature .
Applications De Recherche Scientifique
Agrochemical Applications
Trifluoromethyl pyrazole derivatives, which include “2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile”, are prominent in both agrochemicals and pharmaceuticals . They are used in the protection of crops from pests .
Pharmaceutical Applications
The trifluoromethyl group is a common motif in pharmaceutical compounds . It can enhance the biological activity of drugs, improve their metabolic stability, and modify their physicochemical properties .
Synthesis of Functional Materials
Trifluoromethyl-containing compounds are important in the research and development of functional materials . The trifluoromethyl group can alter the properties of materials, making them suitable for specific applications.
Redox Reactions
Trifluoromethyl-containing compounds, including “2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile”, are involved in many catalytic trifluoromethylation reactions . These reactions are important in various fields of chemistry.
Quantum-Chemical Studies
The redox potentials of trifluoromethyl-containing compounds have been studied using quantum-chemical methods . These studies provide valuable physical chemical data for mechanistic studies on trifluoromethylation reactions.
Synthesis of Trifluoromethyl Pyrazoles
“2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile” can be synthesized through regioselective scalable approaches . This process involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride .
Safety and Hazards
The safety data sheet for 1-Methyl-3-trifluoromethyl-1H-pyrazole indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known that trifluoromethyl-1,2,4-triazoles, a class of compounds to which this compound belongs, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .
Mode of Action
It is known that the trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .
Biochemical Pathways
Compounds with trifluoromethyl-1,2,4-triazole cores are known to have broad-spectrum pharmaceutical activity .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds is known to significantly improve their physicochemical and pharmacological properties .
Propriétés
IUPAC Name |
2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c1-13-4-5(2-3-11)6(12-13)7(8,9)10/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASRCDDOLIUWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(Pyrrolidin-1-yl)methyl]oxan-4-ol](/img/structure/B1471275.png)
![1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471276.png)
![1-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1471278.png)

![1-[(Dimethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471282.png)
![1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1471283.png)



![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1471291.png)